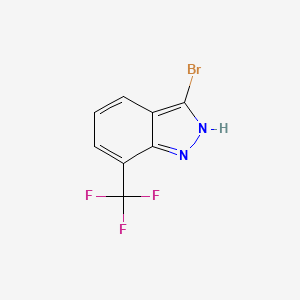

3-Bromo-7-(trifluoromethyl)-1H-indazole

Description

3-Bromo-7-(trifluoromethyl)-1H-indazole (CAS: 885693-99-2) is a brominated indazole derivative with the molecular formula C₈H₄N₂F₃Br and a molecular weight of 265.03 g/mol . The compound features a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 7-position of the indazole core. Its primary applications include use as an intermediate in organic synthesis and drug discovery, leveraging the reactivity of the bromine substituent and the electron-withdrawing properties of the -CF₃ group . Commercial suppliers offer it in milligram to gram quantities, with purity levels typically exceeding 95% .

Properties

IUPAC Name |

3-bromo-7-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-7-4-2-1-3-5(8(10,11)12)6(4)13-14-7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZSKVKGURAWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(trifluoromethyl)-1H-indazole typically involves the bromination of 7-(trifluoromethyl)-1H-indazole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 3-Bromo-7-(trifluoromethyl)-1H-indazole may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: 3-Bromo-7-(trifluoromethyl)-1H-indazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Cross-Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Suzuki-Miyaura Cross-Coupling: This reaction uses palladium catalysts such as Pd(PPh3)4 and boronic acids in the presence of a base like potassium carbonate.

Major Products

Substitution Products: Depending on the nucleophile used, the major products can be 3-amino-7-(trifluoromethyl)-1H-indazole or 3-thio-7-(trifluoromethyl)-1H-indazole.

Coupling Products: The major products are typically biaryl compounds where the indazole ring is bonded to an aryl or heteroaryl group.

Scientific Research Applications

3-Bromo-7-(trifluoromethyl)-1H-indazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential anti-inflammatory and anticancer agents.

Biological Studies: The compound is used in the study of enzyme inhibitors, particularly those targeting kinases and other proteins involved in signal transduction pathways.

Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-Bromo-7-(trifluoromethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes by binding to their active sites. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . The bromine atom can participate in halogen bonding, further stabilizing the compound-protein interaction.

Comparison with Similar Compounds

Positional Isomers

Key Insight : Positional isomerism significantly impacts electronic properties and biological interactions. For example, the 7-Bromo-5-CF₃ analog shows higher similarity to the target compound in drug discovery contexts .

Halogen and Functional Group Variations

Key Insight : Replacement of -CF₃ with smaller halogens (e.g., F) or alkyl groups (e.g., CH₃) alters solubility and reactivity. Nitro-substituted analogs are more reactive in reduction or substitution reactions .

Biological Activity

Overview

3-Bromo-7-(trifluoromethyl)-1H-indazole (CAS No. 885693-99-2) is a synthetic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. The trifluoromethyl group enhances lipophilicity and binding affinity to various biological targets, making it a candidate for therapeutic applications, particularly in oncology and anti-inflammatory treatments.

The biological activity of 3-Bromo-7-(trifluoromethyl)-1H-indazole is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group is known to improve the compound's binding properties, which can lead to inhibition of enzymatic activities or modulation of receptor signaling pathways.

Enzyme Inhibition

Research indicates that 3-Bromo-7-(trifluoromethyl)-1H-indazole exhibits significant enzyme inhibitory activity. Notably, it has been studied for its potential as an inhibitor of HIV-1 protease, where fluorinated compounds typically show enhanced potency due to improved interactions within the enzyme's active site.

Table 1: Inhibitory Potency Against HIV-1 Protease

| Compound | IC50 (nM) | Ki (pM) |

|---|---|---|

| 3-Bromo-7-(trifluoromethyl)-1H-indazole | 0.017 | 14 |

| Control (Darunavir) | 2.8 | Not specified |

| Other Fluorinated Inhibitors | Varies | Varies |

This table highlights the superior inhibitory potency of 3-Bromo-7-(trifluoromethyl)-1H-indazole compared to standard inhibitors like Darunavir (DRV), suggesting its potential in antiviral drug development.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokine production in macrophages, indicating its potential utility in treating inflammatory diseases.

Table 2: Anti-Inflammatory Effects

| Treatment | Cytokine Level Reduction (%) |

|---|---|

| Control | 0 |

| Compound (10 µM) | 45 |

| Compound (50 µM) | 70 |

The data suggests a dose-dependent reduction in cytokine levels, reinforcing the compound's therapeutic potential against inflammation.

Case Studies

A notable study focused on the anti-inflammatory properties of 3-Bromo-7-(trifluoromethyl)-1H-indazole. Researchers conducted a series of experiments evaluating its effects on macrophages exposed to inflammatory stimuli. The results indicated that the compound effectively inhibited the production of key pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby supporting its role as a potential therapeutic agent for inflammatory conditions.

Structure-Activity Relationship (SAR)

The presence of the bromine and trifluoromethyl groups in the indazole structure appears crucial for enhancing biological activity. Modifications to these groups can significantly affect the compound's pharmacological properties. For instance, fluorinated compounds often exhibit increased metabolic stability and improved bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.